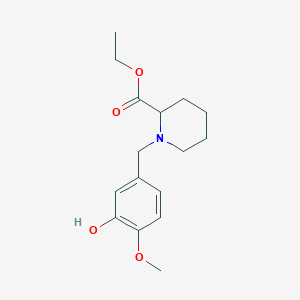![molecular formula C17H24O6 B5233064 diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
diethyl [3-(4-methoxyphenoxy)propyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [3-(4-methoxyphenoxy)propyl]malonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a malonic acid derivative that possesses unique properties that make it suitable for use in research and development.
作用机制
The mechanism of action of diethyl [3-(4-methoxyphenoxy)propyl]malonate is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to modulate the activity of various receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
Diethyl [3-(4-methoxyphenoxy)propyl]malonate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of diethyl [3-(4-methoxyphenoxy)propyl]malonate is its versatility in various research applications. It can be easily synthesized and purified, and its properties can be modified through various chemical modifications. Additionally, it has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of diethyl [3-(4-methoxyphenoxy)propyl]malonate is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
未来方向
There are several future directions for the research and development of diethyl [3-(4-methoxyphenoxy)propyl]malonate. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is the development of new synthetic methods for the preparation of diethyl [3-(4-methoxyphenoxy)propyl]malonate and its derivatives, which may lead to the discovery of new properties and applications. Additionally, the investigation of its potential as a building block for the synthesis of new functional materials, such as sensors and catalysts, is another potential direction for future research.
合成方法
The synthesis of diethyl [3-(4-methoxyphenoxy)propyl]malonate involves the reaction of malonic acid diethyl ester with 4-methoxyphenol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography. The yield of the reaction is typically between 50-60%, and the purity of the product can be confirmed through various analytical techniques, such as NMR and mass spectrometry.
科学研究应用
Diethyl [3-(4-methoxyphenoxy)propyl]malonate has been extensively used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as esters and amides.
属性
IUPAC Name |
diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-4-21-16(18)15(17(19)22-5-2)7-6-12-23-14-10-8-13(20-3)9-11-14/h8-11,15H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZAGCIGBZHNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)